molecular formula C22H20FN5O2 B2481230 N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-甲基苯甲酰胺 CAS No. 921889-89-6

N-(2-(5-(2-氟苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-2-甲基苯甲酰胺

货号 B2481230
CAS 编号: 921889-89-6
分子量: 405.433
InChI 键: UHZSMBYLFTYGQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Anticancer Activity Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a multi-step process starting with the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to produce the corresponding carboxylic acid. This acid is then reacted with acetic anhydride to yield a pyrazoloxazine derivative, which is further reacted with various reagents to afford pyrazolo[3,4-d]pyrimidin-4-ones. These compounds, particularly one with a 4-nitrobenzylideneamino substituent, have shown significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one compound displaying an IC50 of 11 µM .

Molecular Structure Analysis

The molecular structure of a related pyrimidine derivative was characterized using various spectroscopic techniques and density functional theory (DFT). The conformational flexibility of the molecule was assessed by examining potential energy surfaces, leading to the identification of the most stable conformer. The vibrational spectra were recorded and compared with theoretical calculations, and the formation of hydrogen bonds was analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate. The compound's crystal structure was determined, and its antiproliferative activity was evaluated against several human cancer cell lines, showing promising results. The molecular docking studies suggested that the compound could inhibit a specific protein associated with cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of these pyrimidine derivatives are closely related to their molecular structure and the presence of various functional groups. The DFT calculations, including HOMO and LUMO energies and molecular electrostatic potential (MEP) surface maps, provide insights into the electronic properties of the molecules. These properties are crucial for understanding the interaction of these compounds with biological targets and their potential as anticancer agents .

In Vitro and In Vivo Profiles

The in vitro and in vivo profiles of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) were investigated. These compounds displayed subnanomolar affinity for TSPO and were evaluated as potential PET-radiotracers for neuroinflammation. Brain uptake and local accumulation of the compounds were confirmed in a rodent model, indicating their potential for in vivo imaging .

Another compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile. It showed antipsychotic-like effects in animal models and potential for development as a PET tracer, which could help elucidate mGluR1 functions in humans .

科学研究应用

抗肿瘤活性

泰勒和帕特尔(1992年)进行了一项研究,合成了吡唑并[3,4-d]嘧啶类似物,重点关注抗肿瘤药物。他们发现,该类化合物中的某些化合物具有体外细胞生长抑制活性,表明在癌症治疗中可能有潜在应用(Taylor & Patel, 1992)

抗癫痫活性

凯利等人(1995年)研究了吡唑并[3,4-d]嘧啶类似物的抗癫痫活性。他们的研究结果表明,这些化合物对癫痫的疗效有所不同,这可能为新型抗癫痫疗法提供了见解(Kelley et al., 1995)

肿瘤成像和PET

徐等人(2012年)和(2011年)合成了用于肿瘤成像的18F标记的吡唑并[1,5-a]嘧啶衍生物,结合正电子发射断层扫描(PET)。他们的研究表明,这些化合物可以有效用于体内肿瘤检测和追踪(Xu et al., 2012)(Xu et al., 2011)

动力蛋白纺锤体抑制

西克利图等人(2011年)发现了吡唑并[3,4-d]嘧啶类中一种化合物,显示出作为动力蛋白纺锤体(KSP)抑制剂的潜力,可能在癌症治疗中有应用(Theoclitou et al., 2011)

俄利昔脑受体拮抗

未来村等人(2017年)研究了吡唑基乙基苯甲酰胺衍生物作为俄利昔脑受体拮抗剂。他们的研究有助于理解俄利昔脑受体的功能和潜在的治疗应用(Futamura et al., 2017)

抗5-脂氧合酶药物

拉穆尼等人(2016年)合成了一系列具有潜在抗癌和抗5-脂氧合酶活性的吡唑嘧啶类化合物。他们的工作有助于了解这些化合物的药理特性(Rahmouni et al., 2016)

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

It’s known that similar compounds can inhibit neuronal nitric oxide synthase (nnos), an important therapeutic approach to target neurodegenerative disorders . This suggests that the compound might interact with its targets and cause changes in their activity, potentially leading to therapeutic effects.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

It’s noted that the majority of nnos inhibitors developed are arginine mimetics and, therefore, suffer from poor bioavailability . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have shown significant inhibitory activity with ic50 values of 0057 ± 0003, 0081 ± 0004 and 0119 ± 0007 μM, respectively, compared to control drug sorafenib . This suggests that the compound might have a significant inhibitory effect on its targets, leading to potential therapeutic effects.

属性

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c1-15-6-2-4-8-17(15)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-7-3-5-9-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSMBYLFTYGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。